Niraparib Tosylate is the tosylate monohydrate salt form of niraparib, an orally bioavailable and potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2. This specific salt form is supplied as a white to off-white, non-hygroscopic, crystalline solid, a key procurement attribute for ensuring material stability and handling consistency in research and formulation development. It is classified as a Biopharmaceutics Classification System (BCS) Class II compound, indicating low solubility and high permeability. The tosylate form was selected for development due to its favorable physical and chemical stability compared to other forms, such as the highly hygroscopic hydrochloride salt.
Substituting Niraparib Tosylate with the free base, a different salt, or an amorphous version is inadvisable for achieving reproducible results. The salt form dictates critical solid-state properties that directly impact processability and downstream performance. For example, the hydrochloride salt of niraparib is known to be highly hygroscopic, which complicates handling, weighing, and formulation stability. In contrast, the crystalline tosylate monohydrate (Form I) is specifically characterized as a stable, non-hygroscopic solid. This property is essential for consistent dosage form manufacturing, preventing issues like clumping, poor flowability, and variable content uniformity that are common with cohesive or hygroscopic powders. Relying on an alternative form introduces significant variability in physical handling, chemical stability, and dissolution behavior, undermining the basis for reproducible preclinical and formulation studies.
The selection of the tosylate salt form for niraparib provides a critical advantage in material handling and stability. Patents explicitly describe the hydrochloride salt of niraparib as 'highly hygroscopic.' In direct contrast, the crystalline Form I of niraparib tosylate monohydrate is repeatedly identified as a 'non-hygroscopic crystalline solid.' This property prevents moisture absorption, ensuring consistent powder characteristics, accurate weighing, and improved stability during storage and processing.
| Evidence Dimension | Hygroscopicity |
| Target Compound Data | Non-hygroscopic |
| Comparator Or Baseline | Niraparib Hydrochloride: 'highly hygroscopic' |
| Quantified Difference | Qualitative but critical difference in physical state stability |
| Conditions | Standard atmospheric conditions for storage and handling. |
This ensures material integrity and reproducibility, avoiding the handling, flowability, and stability issues common with hygroscopic materials in both laboratory and manufacturing settings.
In preclinical mouse xenograft models, niraparib demonstrates significantly more favorable tissue distribution than the first-in-class PARP inhibitor, olaparib. At steady state, tumor exposure to niraparib was measured to be 3.3 times greater than its corresponding plasma exposure. In contrast, tumor exposure to olaparib was lower than its plasma exposure, measuring only 0.6- to 0.7-fold of plasma levels in the same studies. This indicates a superior ability of niraparib to accumulate and be retained in tumor tissue, a key factor for efficacy.
| Evidence Dimension | Tumor-to-Plasma Exposure Ratio (AUC) |
| Target Compound Data | ~3.3 |
| Comparator Or Baseline | Olaparib: 0.6 - 0.7 |
| Quantified Difference | Niraparib shows an approximately 4.7- to 5.5-fold higher tumor-to-plasma concentration ratio than olaparib. |
| Conditions | In vivo steady-state analysis in mouse xenograft models (MDA-MB-436 and OVC134). |
For researchers conducting in vivo studies, choosing niraparib provides a higher likelihood of achieving significant target engagement and therapeutic effect within the tumor microenvironment compared to olaparib.
Niraparib demonstrates potent, low-nanomolar inhibition of its primary targets, PARP-1 and PARP-2. In biochemical assays, the IC50 of niraparib was 3.8 nM for PARP-1 and 2.1 nM for PARP-2. In a separate study, the IC50 values were found to be 2.8 nM and 0.6 nM, respectively. This high potency is comparable to or greater than other clinically relevant PARP inhibitors like olaparib (IC50 ~1-5 nM) and rucaparib (IC50 ~0.8-3.2 nM).
| Evidence Dimension | Inhibitory Concentration (IC50) |
| Target Compound Data | PARP-1: 2.8-3.8 nM; PARP-2: 0.6-2.1 nM |
| Comparator Or Baseline | Olaparib (PARP-1): ~1-5 nM; Rucaparib (PARP-1): ~0.8-3.2 nM |
| Quantified Difference | Demonstrates comparable high-potency inhibition to key in-class substitutes. |
| Conditions | In vitro biochemical enzyme inhibition assays. |
This confirms that the compound is a highly potent tool for interrogating PARP-1/2 biology, ensuring that observed cellular effects are due to on-target inhibition at low nanomolar concentrations.
The aqueous solubility of Niraparib Tosylate Monohydrate is characterized as being independent of pH across the physiological range (pH 1.0-6.8). The reported aqueous free base solubility is between 0.7 mg/mL and 1.1 mg/mL. A separate measurement reports a water solubility of 0.72 mg/mL. This provides a well-defined, albeit low, solubility baseline for creating stock solutions and designing in vitro or formulation experiments, avoiding the pH-dependent precipitation issues that can affect other compounds.
| Evidence Dimension | Aqueous Solubility (pH 1.0-6.8) |
| Target Compound Data | 0.7 - 1.1 mg/mL |
| Comparator Or Baseline | N/A (Intrinsic property) |
| Quantified Difference | N/A |
| Conditions | Aqueous media, physiological pH range, 37 °C. |
This defined solubility profile allows for predictable behavior in aqueous buffers, which is crucial for reproducible assay development and early-stage formulation screening.
For preclinical oncology models where maximizing drug concentration at the tumor site is critical, Niraparib Tosylate is a justified choice. Its demonstrated ability to achieve a tumor-to-plasma exposure ratio over 3-fold higher than in plasma—and significantly greater than that of olaparib—makes it highly suitable for efficacy studies in xenograft or patient-derived xenograft (PDX) models.
This material is well-suited for process development and formulation of solid oral dosage forms. The non-hygroscopic and crystalline nature of Niraparib Tosylate provides superior processability and stability compared to the hygroscopic hydrochloride salt or potentially unstable amorphous forms, ensuring consistency from batch to batch.
As a potent, low-nanomolar inhibitor of PARP-1 and PARP-2, Niraparib Tosylate serves as a reliable tool compound for head-to-head comparisons against other PARP inhibitors. Its high potency ensures on-target activity, allowing researchers to accurately investigate differential cellular responses, mechanisms of resistance, or off-target effects relative to compounds like olaparib or rucaparib.